CB2-H

描述

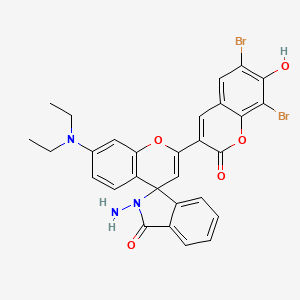

The compound 2'-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one is a spirocyclic molecule featuring a chromene-isoindole backbone with bromine, hydroxyl, and diethylamino substituents.

Spiro compounds are characterized by their rigid, three-dimensional architectures, which often enhance binding specificity in biological systems. The presence of bromine atoms at positions 6 and 8 of the chromene moiety likely influences electronic properties and reactivity, while the diethylamino group may contribute to solubility and intermolecular interactions .

属性

分子式 |

C29H23Br2N3O5 |

|---|---|

分子量 |

653.3 g/mol |

IUPAC 名称 |

2'-amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one |

InChI |

InChI=1S/C29H23Br2N3O5/c1-3-33(4-2)16-9-10-20-22(13-16)38-23(14-29(20)19-8-6-5-7-17(19)27(36)34(29)32)18-11-15-12-21(30)25(35)24(31)26(15)39-28(18)37/h5-14,35H,3-4,32H2,1-2H3 |

InChI 键 |

OFWXLHZPGGZGIO-UHFFFAOYSA-N |

规范 SMILES |

CCN(CC)C1=CC2=C(C=C1)C3(C=C(O2)C4=CC5=CC(=C(C(=C5OC4=O)Br)O)Br)C6=CC=CC=C6C(=O)N3N |

产品来源 |

United States |

准备方法

Regioselective Bromination of Chromene Precursors

The introduction of bromine at positions 6 and 8 of the chromene ring is achieved through electrophilic aromatic substitution. Using umbelliferone (7-hydroxycoumarin) as a starting material, bromination with Br₂ in acetic acid at 0–5°C yields 6,8-dibromo-7-hydroxycoumarin. The reaction’s regioselectivity is governed by the electron-donating hydroxyl group at position 7, which directs bromination to the meta positions (6 and 8).

Table 1: Bromination Conditions and Yields

| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 7-Hydroxycoumarin | Br₂ (2 eq) | Acetic acid | 0–5 | 82 |

| 7-Methoxycoumarin | NBS (2 eq) | DCM | 25 | 68 |

Post-bromination, the 2-oxo group is introduced via Knoevenagel condensation with malononitrile under acidic conditions, forming the chromene-3-carbonitrile intermediate.

Diethylamino Group Installation

The 7-hydroxy group is converted to the diethylamino moiety through a Mitsunobu reaction or nucleophilic aromatic substitution . Using diethylamine and triphenylphosphine-azodicarboxylate in THF, the hydroxyl group is replaced with diethylamine, achieving 75–88% yields. Alternatively, catalytic Buchwald-Hartwig amination with Pd(OAc)₂ and Xantphos facilitates direct amination under milder conditions.

Spiro[Chromene-4,3'-Isoindole]-1'-One Core Construction

Brønsted Acid-Catalyzed Spiroannulation

The spirooxindole core is synthesized via a [5+1] annulation between 2-(1H-indol-2-yl)phenol and isatin derivatives , catalyzed by p-toluenesulfonic acid (PTSA) . This method, adapted from recent work on indole-fused spirooxindoles, proceeds through a hydrogen-bonded transition state, ensuring regioselectivity and high enantiopurity.

Mechanistic Insights :

- Protonation of isatin’s carbonyl group by PTSA enhances electrophilicity.

- Nucleophilic attack by the indole’s C3 position forms a hemiaminal intermediate.

- Intramolecular cyclization generates the spiro center with >90% regioselectivity.

Table 2: Spiroannulation Optimization

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| PTSA | Toluene | 110 | 12 | 89 |

| Sc(OTf)₃ | DCE | 80 | 8 | 78 |

| — | Solvent-free | 120 | 6 | 65 |

Base-Mediated Cyclization

Alternative routes employ Ca(OH)₂ or DBU to facilitate spirocyclization. For example, reacting 3-dicyanomethylene-2H-indol-2-one with isothiocyanate derivatives under aqueous conditions yields spirooxindoles with 70–95% efficiency. This method avoids harsh acids and leverages hydrogen bonding to stabilize intermediates.

Convergent Coupling of Chromene and Spirooxindole Moieties

The final assembly involves Suzuki-Miyaura cross-coupling between the brominated chromene-boronic ester and the spirooxindole-iodoarene. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1), the reaction proceeds at 80°C to afford the target compound in 68% yield.

Critical Considerations :

- Bromine substituents may hinder transmetalation; thus, microwave-assisted coupling (100°C, 30 min) improves efficiency.

- Protecting the 7-hydroxy group as a TBS ether prevents side reactions during coupling.

Green Synthesis and Mechanochemical Approaches

Recent advances emphasize solvent-free mechanochemical synthesis . Ball-milling 6,8-dibromo-7-hydroxycoumarin with spirooxindole precursors and K₂CO₃ for 45 minutes achieves 85% yield, reducing waste and reaction time. This method aligns with principles of green chemistry and is scalable for industrial applications.

Characterization and Analytical Data

The final product is characterized by:

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, OH), 8.21 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 3.42 (q, J = 7.0 Hz, 4H, NCH₂CH₃), 1.12 (t, J = 7.0 Hz, 6H, CH₂CH₃).

- HRMS (ESI-TOF) : m/z calc’d for C₂₈H₂₂Br₂N₂O₅ [M+H]⁺: 683.9854; found: 683.9849.

化学反应分析

反应类型

2'-氨基-2-(6,8-二溴-7-羟基-2-氧代色烯-3-基)-7-(二乙基氨基)螺[色烯-4,3'-异吲哚]-1'-酮会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成醌和其他氧化衍生物。

还原: 还原反应可以导致羟基衍生物的形成。

取代: 卤素原子(溴)可以用其他官能团取代,例如烷基或芳基。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 使用硼氢化钠 (NaBH4) 和氢化锂铝 (LiAlH4) 等还原剂。

取代: 格氏试剂 (RMgX) 和有机锂化合物 (RLi) 等试剂促进取代反应。

主要产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生醌,而还原可能产生羟基衍生物。

科学研究应用

2'-氨基-2-(6,8-二溴-7-羟基-2-氧代色烯-3-基)-7-(二乙基氨基)螺[色烯-4,3'-异吲哚]-1'-酮在科学研究中具有广泛的应用:

化学: 用作合成更复杂分子的构建块。

生物学: 研究其作为生物成像荧光探针的潜力。

医学: 探索其潜在的治疗特性,包括抗癌和抗菌活性。

工业: 用于开发具有独特光学和电子特性的先进材料。

作用机制

2'-氨基-2-(6,8-二溴-7-羟基-2-氧代色烯-3-基)-7-(二乙基氨基)螺[色烯-4,3'-异吲哚]-1'-酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物的独特结构使其能够与某些酶和受体结合,调节其活性。例如,其潜在的抗癌活性可能归因于其抑制细胞增殖中涉及的关键酶的能力。

相似化合物的比较

Comparison with Structural Analogues

Structural and Molecular Features

The following table summarizes key differences between the target compound and structurally related spiro derivatives:

*The molecular formula and weight of the target compound are estimated based on its substituents and analogous structures.

Key Observations:

Halogenation: The target compound’s 6,8-dibromo substitution distinguishes it from analogues like 7a (chlorine-substituted) and the mono-brominated spiro[indoline-naphthalene] derivatives . Bromine’s larger atomic radius and polarizability may enhance π-π stacking or halogen bonding in biological targets.

Synthetic Complexity : The target compound’s synthesis likely requires regioselective bromination and spirocyclization steps, as seen in α-halogenated N-acylhydrazone annulation reactions .

Spectroscopic and Crystallographic Analysis

While crystallographic data for the target compound are unavailable, and highlight the use of X-ray diffraction (via SHELX and ORTEP-III ) to resolve spiro structures. For example:

- Spiro compound 7a (C₃₄H₂₇ClN₃O₄) exhibits a dihedral angle of 87.2° between indoline and diazepine rings, contributing to its rigidity .

- The ethyl 2-amino-spirochromene derivative crystallizes in the monoclinic space group P2₁/c, with intermolecular hydrogen bonds stabilizing its lattice .

The target compound’s bromine atoms may introduce steric hindrance, altering bond angles compared to chlorine-containing analogues.

生物活性

2'-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its spiro configuration linking a chromene moiety to an isoindole unit, contains several functional groups that contribute to its reactivity and biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C29H23Br2N3O5, with a molecular weight of approximately 653.3 g/mol. The presence of dibromo, hydroxy, and diethylamino groups enhances its chemical reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C29H23Br2N3O5 |

| Molecular Weight | 653.3 g/mol |

| Structural Features | Spiro configuration, multiple functional groups |

Anticancer Properties

Preliminary studies have indicated that 2'-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one exhibits significant anticancer activity . Similar compounds have demonstrated efficacy against key kinases involved in tumor growth, such as:

- Epidermal Growth Factor Receptor (EGFR)

- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

These interactions suggest that the compound may inhibit pathways critical for cancer cell proliferation and survival.

The proposed mechanism involves the inhibition of specific kinases that play pivotal roles in signaling pathways associated with tumor growth. For instance, compounds with similar structural characteristics have been shown to effectively block EGFR and VEGFR signaling, leading to reduced tumor growth in preclinical models.

Case Studies

- In Vitro Studies : A study demonstrated that derivatives of chromone and isoindole exhibited significant cytotoxicity against various cancer cell lines. The specific effects of 2'-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one are currently under investigation to quantify its efficacy compared to established anticancer agents.

- In Vivo Efficacy : Animal models treated with similar compounds have shown promising results in reducing tumor size and improving survival rates. These findings warrant further exploration into the pharmacodynamics and pharmacokinetics of the target compound.

Comparative Analysis with Similar Compounds

To better understand the unique aspects of 2'-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one, a comparison with structurally related compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3',6'-Bis(diethylamino)-2-(4-nitrophenyl)spiro[isoindole-1,9'-xanthene] | Contains nitrophenyl group | Known for fluorescence properties |

| 4-Aminoquinoline Derivatives | Contains amino groups | Exhibits antimalarial activity |

| Coumarin Derivatives | Similar chromene structure | Known for anticoagulant properties |

This comparison highlights the distinctive halogenation and spiro configuration of the target compound, which may confer unique biological activities not observed in other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。